molecular formula C11H12O B1296240 4,7-Dimethyl-1-indanone CAS No. 5037-60-5

4,7-Dimethyl-1-indanone

Katalognummer B1296240
CAS-Nummer: 5037-60-5
Molekulargewicht: 160.21 g/mol
InChI-Schlüssel: GCZQTQUHBZZQAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,7-Dimethyl-1-indanone, also known as 4,7-dimethylindan-1-one or 2,5,6,7-tetrahydro-4,7-dimethylindene-1-one, is a yellowish or brownish crystalline powder. It has a molecular formula of C11H12O, an average mass of 160.212 Da, and a monoisotopic mass of 160.088821 Da .


Synthesis Analysis

The synthesis of 1-indanones, including 4,7-Dimethyl-1-indanone, has been a subject of research in recent years. For instance, a study reported the rational design, synthesis, and in vitro evaluation of a series of novel 1-indanone derivatives . Another study tested the activities of synthesized compounds for inhibition of cholinesterases and inhibition of amyloid beta self-assembly .


Molecular Structure Analysis

The molecular structure of 4,7-Dimethyl-1-indanone is characterized by a 1-indanone core, which is a prominent motif found in a number of natural products and pharmaceuticals . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Indanones, including 4,7-Dimethyl-1-indanone, have been involved in various chemical reactions. For instance, a study focused on recent annulations involving 1-indanones for the construction of fused- and spirocyclic frameworks . Another study reported that 4-Methyl-1-indanone, a related compound, underwent condensation with 2-lithio-N,N-diethyl-1-napthamide and 2-lithio-N,N-diethyl-8-methoxy-1-napthamide, followed by hydrolysis .


Physical And Chemical Properties Analysis

4,7-Dimethyl-1-indanone has a density of 1.1±0.1 g/cm3, a boiling point of 292.5±40.0 °C at 760 mmHg, and a flash point of 124.1±22.3 °C . It has a molar refractivity of 48.2±0.3 cm3, a polar surface area of 17 Å2, and a molar volume of 147.6±3.0 cm3 .

Wissenschaftliche Forschungsanwendungen

1. Construction of Fused- and Spirocyclic Frameworks

  • Summary of Application: 1-indanones are used in annulations to construct fused- and spirocyclic frameworks. These structures are found in many natural products and pharmaceuticals .
  • Methods of Application: The cyclization of the 1-indanone core has been advanced significantly in recent years. New strategies for the synthesis of various carbocyclic and heterocyclic skeletons are demonstrated .
  • Results or Outcomes: The transformations described in this review offer stereoselective formation of desired polycyclic compounds. Several reactions provide biologically relevant compounds and natural products .

2. Synthesis of Biologically Active Compounds

  • Summary of Application: 1-indanones and their derivatives have been widely used in medicine, agriculture, and in natural products synthesis .
  • Methods of Application: More than 100 synthetic methods utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc. as starting materials, have been performed .
  • Results or Outcomes: 1-indanone derivatives have shown potential as antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds. They can also be used in the treatment of neurodegenerative diseases and as effective insecticides, fungicides, and herbicides .

3. Antiviral and Antibacterial Agents

  • Summary of Application: 1-indanone derivatives have shown potential as antiviral and antibacterial agents .
  • Methods of Application: The specific methods of application vary depending on the specific derivative and the target virus or bacteria .
  • Results or Outcomes: These compounds have shown promising results in inhibiting the replication of certain viruses and in combating bacterial infections .

4. Cardiovascular Drugs

  • Summary of Application: Some 1-indanone derivatives are used in the treatment of cardiovascular diseases .
  • Methods of Application: These compounds are typically administered orally or intravenously, depending on the specific drug and the patient’s condition .
  • Results or Outcomes: These drugs have been effective in treating various cardiovascular conditions, although the specific outcomes depend on the individual patient and the nature of their condition .

5. Alzheimer’s Disease Treatment

  • Summary of Application: Some 1-indanone derivatives are used in the treatment of Alzheimer’s disease .
  • Methods of Application: These compounds are typically administered orally, and the specific methods of application vary depending on the specific derivative .
  • Results or Outcomes: These drugs have shown potential in slowing the progression of Alzheimer’s disease, although the specific outcomes depend on the individual patient and the nature of their condition .

6. Insecticides, Fungicides, Herbicides

  • Summary of Application: 1-indanone derivatives are used as insecticides, fungicides, and herbicides .
  • Methods of Application: These compounds are typically applied to crops or soil, and the specific methods of application vary depending on the specific derivative and the target pest or disease .
  • Results or Outcomes: These compounds have been effective in controlling various pests and diseases in agriculture .

Safety And Hazards

4,7-Dimethyl-1-indanone may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contact with skin, eyes, and clothing, and avoid dust formation . In case of ingestion, it is advised to call a poison center or doctor/physician .

Zukünftige Richtungen

Research on 1-indanones, including 4,7-Dimethyl-1-indanone, continues to evolve. Recent studies have focused on the construction of fused- and spirocyclic frameworks involving 1-indanones . Moreover, several reactions provide biologically relevant compounds and natural products . Future research may continue to explore the synthesis, chemical reactions, and biological activities of 4,7-Dimethyl-1-indanone and related compounds.

Eigenschaften

IUPAC Name

4,7-dimethyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-7-3-4-8(2)11-9(7)5-6-10(11)12/h3-4H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZQTQUHBZZQAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC(=O)C2=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10277443
Record name 4,7-Dimethyl-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10277443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dimethyl-1-indanone

CAS RN

5037-60-5
Record name 4,7-Dimethyl-1-indanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005037605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,7-Dimethyl-1-indanone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2364
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,7-Dimethyl-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10277443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-DIMETHYL-1-INDANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/445Z3A6WF6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

30 ml of n-BuLi 2.5 M in hexane (75 mmoles) are added to 20 g of 2-methoxy-2-(o-bromobenzyloxy)propane (77.22 mmoles) obtained as in example 1.1, in a solution of 150 ml of hexane. At the end of the addition the mixture is left under stirring for 2 hours. The precipitation of the corresponding lithium salt takes place, as previously described in example 1. The hexane is decanted and the solid is again washed with hexane and then dissolved in 100 ml of THF. The mixture is cooled to −70° C. and 12.12 g (75.75 mmoles) of 4,7-dimethyl-1-indanone obtained as described above, dissolved in-a sufficient quantity of THF, are then added slowly. The temperature is left to rise to room temperature for a night, the reaction mass is poured into ice, acidified with 50 ml of aqueous HCl 1/1 and left under stirring for 2 hours. It is extracted with ethyl ether, the organic phase is washed until neutrality with a solution of sodium bicarbonate and water, and is anhydrified on sodium sulfate. After evaporation of the solvent the residue is purified by chromatography on a silica gel column, eluating with a mixture of hexane/ethyl acetate 9:1. After evaporation of the eluant, 10 g of the alcohol having formula (XIX) are obtained (scheme V; 53% yield).
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
75 mmol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The crude 2-(2-chloropropionyl)-1,4-dimethylbenzene was slowly added to concentrated sulfuric acid (400 ml), preheated to 105° C. The solution was then stirred at 105°-110° C. for 30 minutes. The cooled mixture was poured onto cracked ice and the precipitate collected to give 4,7-dimethylindan-1-one (59.4 g, 65.6%) as a pale solid, mp 70° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

180 mL CH2Cl2 and 36 g anhydrous AlCl3 (Carlo Erba) were charged in a 3-neck 0.5-L round bottomed flask equipped with magnetic stirring bar, 250-ml dropping funnel, thermometer and reflux condenser. A solution containing 31 ml p-xylene and 21 ml acryloylchloride (Aldrich) in 100 ml CH2Cl2 was placed in the dropping funnel. This solution was added dropwise over 4 hours to the flask, the content of which was kept under stirring at the temperature of 0° C. with a bath of water and ice. Evolution of HCl was observed and the reaction mixture turned dark brick-red. After addition was complete, the mixture was allowed to warm to room temperature and stirring was continued overnight (18 hours). The reaction mixture was poured in a flask containing 250 g ice and 250 ml HCl 37%, the organic phase was separated and the acqueous phase was extracted with Et2O (3 times). All organic fractions were combined and washed with saturated aqueous NaHCO3 and water, dried with Na2SO4, filtered and the solvent was removed in vacuo. 38.25 g of light yellow-orange oil were obtained. This product was used without any further purification.
Quantity
31 mL
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
250 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
36 g
Type
reactant
Reaction Step Four
Quantity
180 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7-Dimethyl-1-indanone
Reactant of Route 2
Reactant of Route 2
4,7-Dimethyl-1-indanone
Reactant of Route 3
4,7-Dimethyl-1-indanone
Reactant of Route 4
4,7-Dimethyl-1-indanone
Reactant of Route 5
4,7-Dimethyl-1-indanone
Reactant of Route 6
4,7-Dimethyl-1-indanone

Citations

For This Compound
20
Citations
PT Lansbury, NR Mancuso - Journal of the American Chemical …, 1966 - ACS Publications
The reaction of 8-/-butyl-5-bromo-l-tetralone oxime (II) with polyphosphoric acid results only in Beck-mann rearrangement with aryl migration and no CH bond insertion, as had been …
Number of citations: 46 pubs.acs.org
BA Johnson - 1999 - search.proquest.com
Hydrogen and deuterium abstraction rates in the photoenolization of 5, 8-dimethyl-1-tetralone (3), 6, 9-dimethyl-1-benzosuberone (6), 4, 7-dimethyl-1-indanone (7), and several related …
Number of citations: 0 search.proquest.com
H Schumann, O Stenzel, F Girgsdies… - …, 2001 - ACS Publications
(−)-3-Menthyl-4,7-dimethylindene and (−)-4,7-diisopropyl-3-menthylindene were prepared in 63 and 48% yield, respectively, through a 1,1‘-bis(diphenylphosphino)ferrocene-palladium-…
Number of citations: 4 pubs.acs.org
ME Caputto, LE Fabian, D Benítez, A Merlino… - Bioorganic & medicinal …, 2011 - Elsevier
In the present work, we synthesized a series of thiosemicarbazones derived from 1-indanones with good anti-Trypanosoma cruzi activity. Most of them displayed remarkable …
Number of citations: 84 www.sciencedirect.com
T Bally - Tautomerism: Concepts and Applications in Science …, 2016 - Wiley Online Library
For a tautomerization to occur spontaneously in one direction, it must be exergonic, and the barrier must be small enough to be overcome at the temperature of the experiment that is …
Number of citations: 2 onlinelibrary.wiley.com
DW Boykin, RL Hertzler, JK Delphon… - The Journal of …, 1989 - ACS Publications
Natural abundance 170 NMR spectroscopic data, in acetonitrile at 75 C, were obtained for 32 alkyl-substituted 1-indanones (2-33). Excellent additivity of substituent effects was …
Number of citations: 35 pubs.acs.org
FJ LaRonde, MA Brook - Tetrahedron letters, 1999 - Elsevier
The reduction of carbonyl compounds with transient, hypervalent silicon hydrides is described. Trialkoxysilanes, upon activation by a catalytic amount of lithium imidazolide or the mono …
Number of citations: 39 www.sciencedirect.com
N Katsui, A Matsunaga, K Imaizumi… - Bulletin of the …, 1972 - journal.csj.jp
The structure and configuration of rishitinol (2), isolated from tuber tissues of white potatoes (Solanum tuberlosum × S. demissum) infected by an incompatible race of Phytophtora …
Number of citations: 62 www.journal.csj.jp
J Chen, LW Deady, J Desneves, AJ Kaye… - Bioorganic & medicinal …, 2000 - Elsevier
New substituted indeno[1,2-b]quinoline-6-carboxamides, [1]benzothieno[3,2-b]quinoline-4-carboxamides and 10H-quindoline-4-carboxamides were prepared from methyl 2-amino-3-…
Number of citations: 44 www.sciencedirect.com
HU Sokoli, ME Simonsen, RP Nielsen… - Industrial & …, 2016 - ACS Publications
A method to recover the fibers and monomers from epoxy-based and unsaturated polyester-based composites and characterize the liquid products using solid-phase microextraction …
Number of citations: 21 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.